molecular formula C19H20Cl2N2O2 B2514962 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 746633-16-9

2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B2514962
CAS No.: 746633-16-9
M. Wt: 379.28
InChI Key: CFEFWVHUIIHKDO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group and a methoxyphenyl piperazine moiety, making it a molecule of interest in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone typically involves the following steps:

  • Formation of the Piperazine Intermediate

      Starting Materials: 4-methoxyphenylamine and 1,4-dichlorobutane.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

      Product: 1-(4-methoxyphenyl)piperazine.

  • Coupling with Dichlorophenyl Acetyl Chloride

      Starting Materials: 1-(4-methoxyphenyl)piperazine and 3,4-dichlorophenyl acetyl chloride.

      Reaction Conditions: The coupling reaction is performed in an inert atmosphere using a base like triethylamine in a solvent such as dichloromethane at room temperature.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidized derivatives of the original compound, potentially altering the functional groups on the phenyl rings.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous conditions to prevent side reactions.

      Products: Reduced forms of the compound, possibly affecting the ketone group.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often performed in polar solvents under mild to moderate temperatures.

      Products: Substituted derivatives where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Dimethylformamide, dichloromethane, ethanol.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is utilized in various scientific research domains:

  • Chemistry

      Analytical Studies: Used as a reference compound in chromatography and spectroscopy.

      Synthetic Chemistry: Serves as a building block for the synthesis of more complex molecules.

  • Biology

      Cell Studies: Investigated for its effects on cellular pathways and mechanisms.

      Biochemical Assays: Employed in assays to study enzyme interactions and inhibition.

  • Medicine

      Pharmacological Research: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

      Toxicology: Studied for its safety profile and potential side effects.

  • Industry

      Material Science: Used in the development of new materials with specific properties.

      Agrochemicals: Investigated for its potential use in pest control formulations.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dichlorophenyl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone: Similar structure but with a fluorine atom instead of a methoxy group.

    2-(3,4-Dichlorophenyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone: Contains a hydroxy group instead of a methoxy group.

    2-(3,4-Dichlorophenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]ethanone: Features a methyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone imparts unique electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its analogs, potentially offering different pharmacological profiles and applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c1-25-16-5-3-15(4-6-16)22-8-10-23(11-9-22)19(24)13-14-2-7-17(20)18(21)12-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEFWVHUIIHKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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